molecular formula C14H11BrN2O2S B1313698 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 744209-37-8

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1313698
M. Wt: 351.22 g/mol
InChI Key: FALZHLDFXNLJAR-UHFFFAOYSA-N
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Description

“3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is a fused solid with a brown appearance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been utilized in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the protodeboronation of alkyl boronic esters has been reported . This reaction involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

“3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a fused solid with a brown appearance . Its molecular weight is 337.19 .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
    • Method : The total synthesis of indiacen B began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • 3-(Bromoacetyl)coumarins

    • Field : Organic Chemistry
    • Application : 3-(Bromoacetyl)coumarins are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. They also are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities .
    • Method : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
  • 3-Bromo-2-methylphenol (BrMP)

    • Field : Biochemistry
    • Application : 3-Bromo-2-methylphenol (BrMP) acts as a linker molecule in scientific research. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules.
    • Method : This conjugation process allows scientists to attach probes or other functional groups to the biomolecule of interest.
  • Synthesis of Selected Alkaloids

    • Field : Organic Chemistry
    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
    • Method : The total synthesis of indiacen B began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
    • Method : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Reactions of Indole with Nucleophiles

    • Field : Organic Chemistry
    • Application : In a similar fashion, Pelkey et al. demonstrated that 1,2-bis(phenylsulfonyl)indole would undergo nucleophilic addition by methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole .
    • Method : The phenylsulfonyl group can be removed by treatment with sodium–mercury amalgam to produce skatole .
  • Synthesis of Pyrrolopyridine Derivatives

    • Field : Organic Chemistry
    • Application : Pyrrolopyridine derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of pyrrolopyridine derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
    • Method : The total synthesis of indiacen B began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .
    • Results : Pyrrolopyridines, both natural and synthetic, show various biologically vital properties .
  • Biological Potential of Pyrrolopyridine Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Pyrrolopyridine derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of pyrrolopyridine derivatives .
    • Method : Various natural compounds contain pyrrolopyridine as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
    • Results : From the literature, it is revealed that pyrrolopyridine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Reactions of Pyrrolopyridine with Nucleophiles

    • Field : Organic Chemistry
    • Application : In a similar fashion, Pelkey et al. demonstrated that 1,2-bis(phenylsulfonyl)indole would undergo nucleophilic addition by methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole .
    • Method : The phenylsulfonyl group can be removed by treatment with sodium–mercury amalgam to produce skatole .

Future Directions

The future directions for the study of “3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and applications in organic synthesis .

properties

IUPAC Name

1-(benzenesulfonyl)-3-bromo-2-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALZHLDFXNLJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457099
Record name 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

CAS RN

744209-37-8
Record name 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25 g of NBS in 75 ml of DMF are added to a solution of 34.8 g of 2-methyl-1-(benzenesulfonyl)-7-azaindole in 75 ml of DMF. The mixture is stirred at room temperature for 1 h, poured into water, the precipitate which has precipitated out is separated off, washed with water and dried, giving 42 g of 3-bromo-2-methyl-1-(benzenesulfonyl)-7-azaindole, M˜351.22 g/mol, M+H found 351.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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